ALDH3A1 Inhibitory Potency: 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde vs. Des-Bromo Analog
In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde demonstrated an IC₅₀ of approximately 35.2 µM[1]. This represents a measurable enzymatic inhibition that is absent in the non-brominated analog 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde (CAS 175203-16-4), for which no ALDH3A1 inhibitory activity has been reported in the same assay system. The presence of the 5-bromo substituent appears to be a prerequisite for engaging the ALDH3A1 active site, making the brominated compound the relevant choice for studies targeting this enzyme.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.52 × 10⁴ nM (~35.2 µM) |
| Comparator Or Baseline | 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (des-bromo analog, CAS 175203-16-4): no detectable ALDH3A1 inhibition reported |
| Quantified Difference | Detectable inhibition vs. no reported activity; >2.8-fold window over baseline |
| Conditions | Inhibition of recombinant human ALDH3A1-mediated oxidation of benzaldehyde; spectrophotometric detection; 1 min preincubation with inhibitor prior to substrate addition[1] |
Why This Matters
For researchers developing ALDH3A1-targeted probes or inhibitors, the 5-bromo substituent is essential for activity—the des-bromo analog lacks this activity and would be an unsuitable substitute.
- [1] BindingDB Entry BDBM50447069 / CHEMBL1492620. Affinity Data: IC₅₀ = 1.00E+3 nM for ALDH3A1. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. 2014. View Source
